
(2R)-2-(2,6-Dimethylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,6-Dimethylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, attached to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,6-Dimethylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,6-dimethylacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,6-dimethylphenylpropanone using a suitable catalyst such as palladium on carbon. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,6-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
(2R)-2-(2,6-Dimethylphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,6-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,6-Dimethylphenyl)propan-1-amine
- (2R)-2-(2,5-Dimethylphenyl)propan-1-amine
- (2R)-2-(3,4-Dimethylphenyl)propan-1-amine
Uniqueness
(2R)-2-(2,6-Dimethylphenyl)propan-1-amine is unique due to its specific stereochemistry and substitution pattern on the phenyl ring. This configuration can result in distinct chemical and biological properties compared to its isomers and analogs.
Biological Activity
(2R)-2-(2,6-Dimethylphenyl)propan-1-amine is an organic compound classified as an amine. Its unique structure, characterized by a propan-1-amine backbone and a phenyl ring with methyl substitutions, contributes to its notable biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The IUPAC name of this compound indicates its stereochemistry, which is crucial for its biological activity. The compound's structure can be represented as follows:
This configuration allows for specific interactions with biological targets, influencing its reactivity and efficacy.
Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. Its mechanism of action may involve:
- Agonist or Antagonist Activity : The compound can modulate the activity of neurotransmitter receptors, particularly those involved in cognitive and emotional regulation.
- Signal Transduction : By interacting with receptors in the brain, it influences neuronal communication and biochemical pathways relevant to therapeutic applications in neurology and psychiatry.
Biological Activity
The biological activity of this compound has been studied extensively in pharmacological contexts. Key findings include:
- Neurotransmitter Interaction : The compound may affect neurotransmitter systems by interacting with receptors such as serotonin (5-HT) receptors, potentially acting as a selective agonist .
- Therapeutic Potential : Its ability to modulate biochemical pathways makes it a candidate for developing treatments for various neurological disorders.
Case Studies
Several studies have investigated the pharmacological profiles of related compounds, providing insights into the activity of this compound:
- Study on 5-HT Receptors :
Compound | 5-HT_2AR Potency | 5-HT_2CR Potency |
---|---|---|
Compound A | High | Low |
Compound B | Moderate | Moderate |
This compound | TBD | TBD |
Comparative Analysis
Comparative studies highlight the importance of molecular structure in determining biological activity. For instance:
- Structural Variants : Compounds with different substitutions on the phenyl ring exhibited distinct biological profiles. The specific arrangement of methyl groups in this compound enhances its interaction with biological targets compared to its isomers.
Properties
IUPAC Name |
(2R)-2-(2,6-dimethylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJATXXTWJSLALO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.